

Technical Support Center: DMPC-d27 Liposome Extrusion

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27*

Cat. No.: B15074967

[Get Quote](#)

Welcome to the technical support center for DMPC-d27 liposome preparation and extrusion. As Senior Application Scientists, we have compiled this guide based on established protocols and field experience to help you navigate the common challenges associated with this specific phospholipid. 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a widely used zwitterionic lipid in membrane biophysics and drug delivery research.^[1] Its deuterated form, DMPC-d27, is particularly valuable for structural studies using techniques like Nuclear Magnetic Resonance (NMR) or neutron scattering.

The primary challenge in working with DMPC arises from its low gel-to-liquid crystalline phase transition temperature (T_m) of approximately 23-24°C.^{[2][3][4]} Operating near this temperature without precise control can lead to significant experimental variability. This guide provides robust, validated solutions to ensure reproducible results.

Troubleshooting Guide: Common Extrusion Issues

This section addresses the most frequent problems encountered during the extrusion of DMPC-d27 liposomes. Each issue is broken down by probable cause and a step-by-step solution.

Issue 1: High Back Pressure or Complete Clogging of the Extruder

This is the most common failure point and is almost always related to the physical state of the lipid during processing.

Q: I am trying to extrude my DMPC-d27 liposome suspension, but I'm meeting extreme resistance, or the syringe plunger won't move at all. What is happening?

A: This indicates that the liposomes are not in a state suitable for passing through the polycarbonate membrane pores. The primary causes are related to temperature and vesicle size.

Probable Causes & Solutions:

- Extrusion Temperature is Below the Phase Transition Temperature (T_m):
 - Causality: Below its T_m of $\sim 24^\circ\text{C}$, DMPC exists in a rigid, ordered gel phase ($L\beta'$).^{[3][5]} In this state, the lipid bilayers are not fluid and cannot deform to pass through the membrane pores, resulting in a complete blockage.
 - Solution: Always perform the hydration and extrusion steps at a temperature well above the lipid's T_m . For DMPC, maintaining the extruder, syringes, and liposome suspension at $30\text{-}40^\circ\text{C}$ is recommended.^[6] This ensures the lipid is in the fluid liquid-crystalline phase ($L\alpha$), allowing the vesicles to deform and pass through the membrane.^[7] Using a heated extruder block or performing the extrusion in a temperature-controlled water bath is essential for consistency.
- Incomplete Hydration of the Lipid Film:
 - Causality: If the initial lipid film is too thick or non-uniform, complete hydration is hindered.^[8] This leaves behind large, unhydrated lipid aggregates that will instantly clog the membrane filter supports or the membrane itself.
 - Solution: Ensure the lipid film created by solvent evaporation is thin and evenly distributed across the surface of the round-bottom flask.^{[9][10]} After adding the aqueous buffer,

agitate the suspension vigorously and allow sufficient time for hydration (e.g., 1-2 hours) at a temperature above the T_m .^[11]

- Presence of Large Multilamellar Vesicles (MLVs):
 - Causality: The initial hydration of a lipid film naturally produces a heterogeneous population of large, onion-like multilamellar vesicles (MLVs).^[12] These structures are often too large to pass through even a 400 nm membrane without significant pressure.
 - Solution: Before extrusion, reduce the size and lamellarity of the MLVs by subjecting the suspension to several (5-10) freeze-thaw cycles.^{[13][14]} This process involves rapidly freezing the suspension in liquid nitrogen and then thawing it in a warm water bath (~40-50°C).^{[15][16]} The formation of ice crystals disrupts the lipid bilayers, breaking down large MLVs into smaller vesicles that are more amenable to extrusion.^[17]

Issue 2: Inconsistent Liposome Size and High Polydispersity Index (PDI)

Achieving a monodisperse population of liposomes is critical for most applications. A high PDI value (typically >0.2) indicates a wide size distribution.^{[18][19]}

Q: I successfully extruded my liposomes, but Dynamic Light Scattering (DLS) analysis shows a high PDI and a much larger average size than my membrane's pore size. How can I fix this?

A: This suggests that the extrusion process was incomplete or that the liposomes are aggregating after formation.

Probable Causes & Solutions:

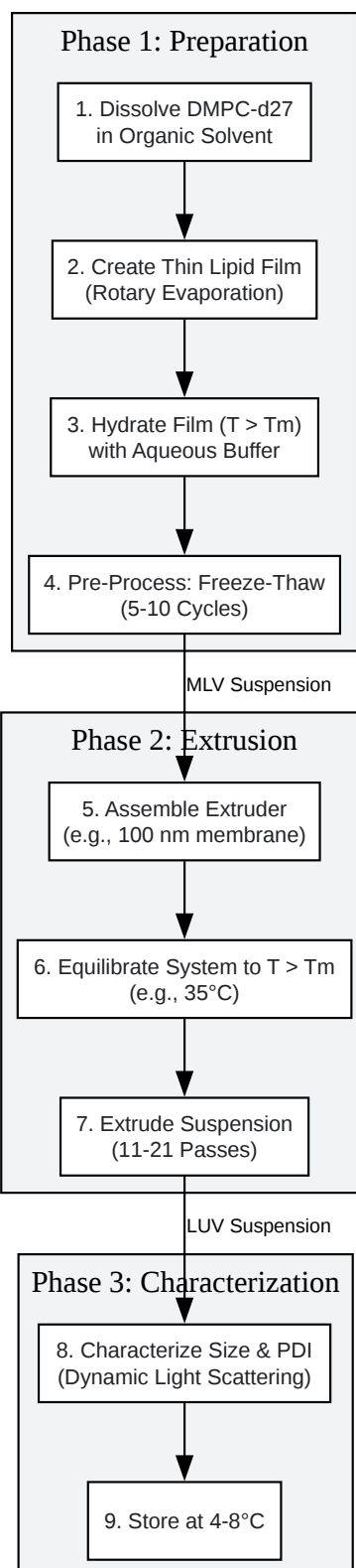
- Insufficient Number of Extrusion Passes:
 - Causality: A single pass through the extruder is insufficient to produce a homogenous population. The initial passes cause a significant, but non-uniform, reduction in size.
 - Solution: Perform an odd number of passes (e.g., 11, 15, or 21) through the extruder membrane.^[20] This ensures that the entire sample has passed through the membrane an

equal number of times. The size distribution typically narrows significantly after 10-15 passes.

- Temperature Fluctuations During Extrusion:
 - Causality: If the temperature drops below the T_m during one of the extrusion passes, some lipids may revert to the gel phase, leading to the formation of larger, poorly defined vesicles.
 - Solution: Ensure the temperature of the entire extrusion apparatus is kept constant and above the T_m throughout the process.
- Post-Extrusion Aggregation:
 - Causality: Liposome stability is highly dependent on the properties of the aqueous buffer. [21] For zwitterionic lipids like DMPC, suspensions at low ionic strength or near the isoelectric point can be prone to aggregation. Divalent cations can also sometimes promote aggregation.[6]
 - Solution: Prepare liposomes in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. If aggregation persists, consider including a small percentage (1-5 mol%) of a charged lipid (e.g., DMPG) or a PEGylated lipid to create electrostatic or steric repulsion between vesicles, thereby enhancing stability.

Liposome Preparation & Extrusion Workflow

The following diagram outlines the key steps for successful liposome preparation, incorporating pre-extrusion processing and final characterization.



[Click to download full resolution via product page](#)

Caption: Standard workflow for preparing DMPC-d27 LUVs.

Frequently Asked Questions (FAQs)

Q1: What is the exact phase transition temperature (T_m) for DMPC?

The T_m for DMPC is consistently reported to be around 23-24°C.[1][2][22] Minor variations can occur depending on the hydration state, buffer conditions, and the analytical method used for measurement (e.g., DSC, nanoplasmonic sensing).[3][22] For practical purposes in extrusion, working at least 5-10°C above this value is a safe margin.

Q2: Why is the choice of hydration buffer important?

The hydration medium is crucial for both the formation and stability of liposomes. Physiological osmolality (around 290 mOsm/kg) is often recommended for downstream in vivo applications. Buffers like PBS (pH 7.4) are standard. Highly charged lipids can form viscous gels in low ionic strength solutions, which can complicate hydration and extrusion.

Q3: How many passes through the extruder are necessary?

While the optimal number can vary slightly, 11 to 21 passes are generally recommended to achieve a narrow and reproducible size distribution.[20] Fewer passes may result in a higher PDI, while an excessive number of passes offers diminishing returns and increases the risk of sample leakage or membrane failure.[18][23]

Q4: Can I extrude a high concentration of DMPC-d27?

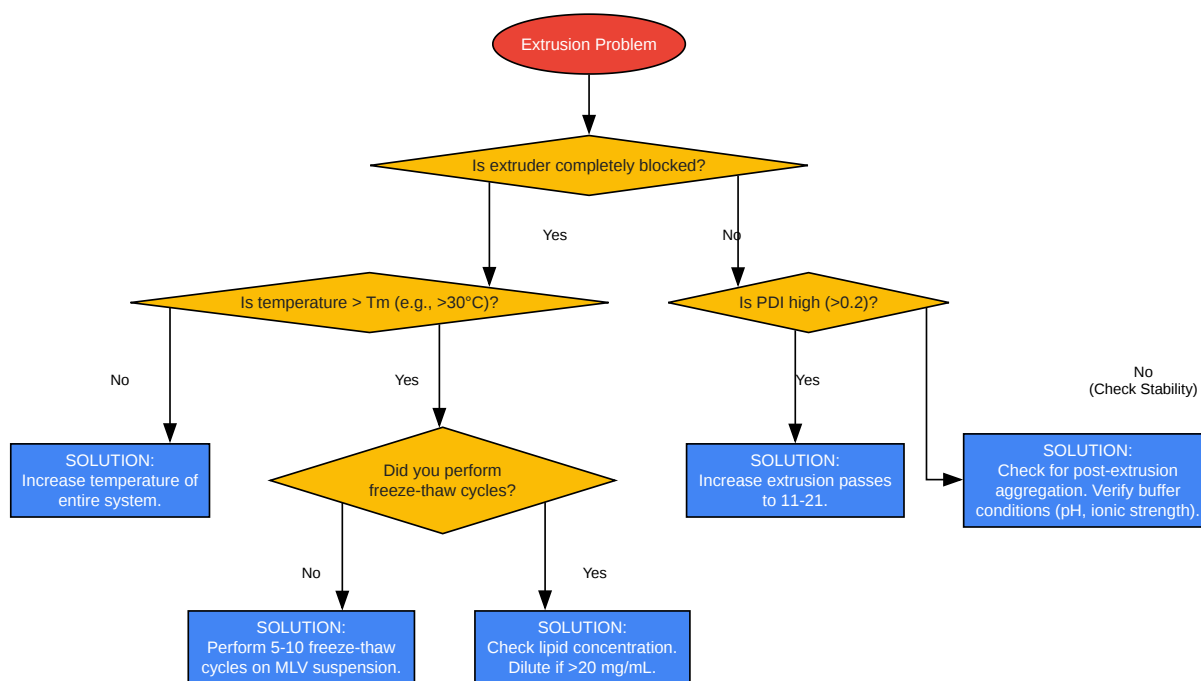
Higher lipid concentrations (e.g., >20 mg/mL) can significantly increase viscosity and back pressure, making extrusion difficult.[21][24] If you are experiencing clogging, diluting your lipid suspension to a concentration of 5-10 mg/mL may resolve the issue.

Q5: How should I characterize my final liposome preparation?

The primary technique for routine characterization is Dynamic Light Scattering (DLS).[25] DLS provides the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution.[26][27] For drug delivery applications, a PDI value below 0.2 is often desired.[18]

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and solve extrusion problems.



[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting DMPC-d27 extrusion.

Summary of Key DMPC Extrusion Parameters

Parameter	Recommended Value	Rationale
Lipid Concentration	5 - 20 mg/mL	High concentrations increase viscosity and back pressure. [24]
Hydration Temperature	> 30°C	Must be above the lipid's phase transition temperature ($T_m \sim 24^\circ\text{C}$). [28]
Extrusion Temperature	> 30°C	Maintains the lipid in a fluid state, essential for passing through pores. [7]
Pre-treatment	5-10 Freeze-Thaw Cycles	Breaks down large MLVs into smaller vesicles, preventing clogging. [14]
Number of Passes	11 - 21 (Odd Number)	Ensures a homogenous size distribution and low PDI. [20]
Post-Extrusion Storage	4 - 8°C	Reduces lipid degradation and potential for microbial growth.

References

- Al-kassas, R., et al. (2016). Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency. *Pharmaceutical Development and Technology*. Retrieved from [Link]
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025). *Inside Therapeutics*. Retrieved from [Link]
- Dua, J. S., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. *Methods in Molecular Biology*. Retrieved from [Link]
- Thin-Film Hydration Method for Liposome Preparation. (n.d.). *CD Formulation*. Retrieved from [Link]

- Fields, D. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [[Link](#)]
- Liposome Freeze-thaw Testing. (n.d.). CD Formulation. Retrieved from [[Link](#)]
- Liposomes Synthesis and DLS Size Characterization. (n.d.). Inside Therapeutics. Retrieved from [[Link](#)]
- Monolayer, Lipids and Membrane Lipids. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Mempro™ Liposome Preparation by Freeze-thawing and Freeze-drying. (n.d.). Creative Biostructure. Retrieved from [[Link](#)]
- Liposome Size, Concentration, and Structural Characterization by FFF-MALS-DLS. (n.d.). Wyatt Technology. Retrieved from [[Link](#)]
- R. R. C. Rowland, et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. Retrieved from [[Link](#)]
- Characterizing Liposomes with DLS and Zeta Potential. (2021). Brookhaven Instruments. Retrieved from [[Link](#)]
- Traïkia, M., et al. (2000). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and ³¹P-nuclear. European Biophysics Journal. Retrieved from [[Link](#)]
- Traïkia, M., et al. (2000). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and ³¹P-nuclear magnetic resonance. PubMed. Retrieved from [[Link](#)]
- Leonenko, Z., et al. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal. Retrieved from [[Link](#)]
- 14:0 PC (DMPC). (n.d.). Avanti Polar Lipids. Retrieved from [[Link](#)]

- de Beer, A. G. F., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. ACS Publications. Retrieved from [[Link](#)]
- Viitala, T., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports. Retrieved from [[Link](#)]
- Phase transition temperatures of DMPC determined by various... (n.d.). ResearchGate. Retrieved from [[Link](#)]
- R. R. C. Rowland, et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [[Link](#)]
- Preparing Lipids for extrusion, from chloroform to aqueous buffer. (2022). Practical Biochemistry. Retrieved from [[Link](#)]
- What can be possible reasons for leakage of liposomes through extruder? (2017). ResearchGate. Retrieved from [[Link](#)]
- Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods. Retrieved from [[Link](#)]
- Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceuticals. Retrieved from [[Link](#)]
- Difficulties in liposomes extrusion? (2018). ResearchGate. Retrieved from [[Link](#)]
- Quality by Design Approach in Liposomal Formulations: Robust Product Development. (n.d.). MDPI. Retrieved from [[Link](#)]
- Evaluation of extrusion technique for nanosizing liposomes. (2023). University of Tasmania. Retrieved from [[Link](#)]
- (PDF) Evaluation of Extrusion Technique for Nanosizing Liposomes. (2016). ResearchGate. Retrieved from [[Link](#)]

- Can the DMPC liposome be prepared with and without magnesium chloride? (2015). ResearchGate. Retrieved from [[Link](#)]
- Carba, D., et al. (2015). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments. Retrieved from [[Link](#)]
- Liposome Extrusion. (n.d.). Sterlitech. Retrieved from [[Link](#)]
- Collins, J. R., et al. (2017). Extrusion and suspension of phospholipid liposomes from lipid films. Protocols.io. Retrieved from [[Link](#)]
- Al-Sayah, M., et al. (2022). Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles. Acta Biomaterialia. Retrieved from [[Link](#)]
- Can anyone help me on this "the polydispersity indices (PDIs) of the prepared liposomes were ranging from 1.55 ± 0.38 and 3.66 ± 2.34 "? (2017). ResearchGate. Retrieved from [[Link](#)]
- What are the factors that influence the polydispersity index of SLNs? (2018). ResearchGate. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. avantiresearch.com](https://www.avantiresearch.com) [[avantiresearch.com](https://www.avantiresearch.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [4. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrusion and suspension of phospholipid liposomes from lipid films [protocols.io]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and ³¹P-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drorlist.com [drorlist.com]
- 16. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. liposomes.bocsci.com [liposomes.bocsci.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
- 26. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 27. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- [28. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: DMPC-d27 Liposome Extrusion]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15074967/docs#technical-support-center-dmpc-d27-liposome-extrusion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)